
(R)-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-Tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various alkaloids and heterocyclic compounds.
Biology
The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules that may exhibit anti-inflammatory, anti-cancer, or neuroprotective properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific biological pathways or receptors.
Industry
In the pharmaceutical industry, ®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is used in the large-scale synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Mécanisme D'action
The mechanism of action of ®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine and ester substituents.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the ester group.
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure but lacks the bromine substituent.
Uniqueness
®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to the presence of both the bromine and ester functional groups, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H15BrClNO2 |
|---|---|
Poids moléculaire |
320.61 g/mol |
Nom IUPAC |
ethyl (3R)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13;/h3-5,11,14H,2,6-7H2,1H3;1H/t11-;/m1./s1 |
Clé InChI |
SFLZNIBTGLYIEX-RFVHGSKJSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CC2=C(CN1)C=CC=C2Br.Cl |
SMILES canonique |
CCOC(=O)C1CC2=C(CN1)C=CC=C2Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


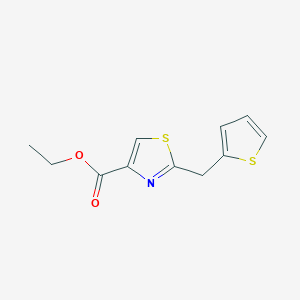
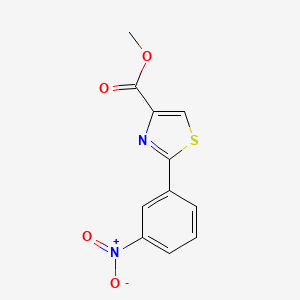

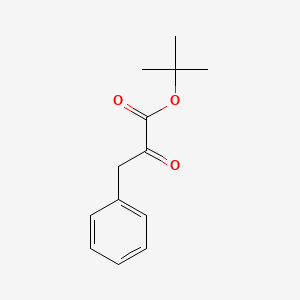

![1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene](/img/structure/B13678134.png)
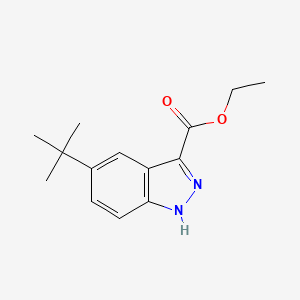
![7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13678152.png)
![Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13678162.png)
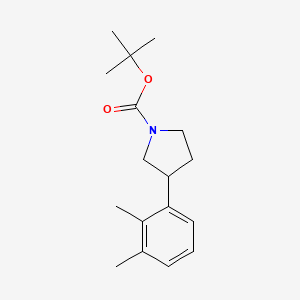
![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
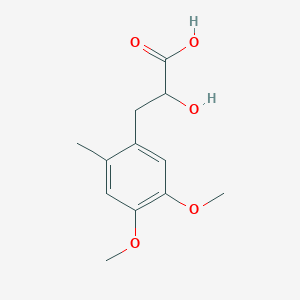
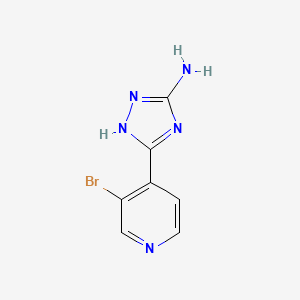
![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)
